Cas no 2442565-22-0 ((R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride)

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chiral intermediate primarily used in pharmaceutical synthesis and organic chemistry research. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and its stability as a dihydrochloride salt, ensuring consistent handling and storage. The compound serves as a versatile building block for the development of biologically active molecules, particularly in the synthesis of nicotinamide derivatives and other nitrogen-containing heterocycles. Its well-defined structure and reactivity make it valuable for medicinal chemistry applications, including drug discovery and optimization. The dihydrochloride form enhances solubility in aqueous systems, facilitating its use in diverse synthetic pathways.
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride structure
2442565-22-0 structure
商品名:(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
CAS番号:2442565-22-0
MF:C8H11Cl2N3
メガワット:220.099039316177
CID:5039958
PubChem ID:145710271

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
    • AKOS037649375
    • (R)-2-(1-Aminoethyl)nicotinonitrile diHCl
    • 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile dihydrochloride
    • MFCD32263834
    • 2442565-22-0
    • BS-18132
    • D81046
    • 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride
    • (R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
    • 2-((1R)-1-Aminoethyl)pyridine-3-carbonitrile 2HCl
    • インチ: 1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H/t6-;;/m1../s1
    • InChIKey: DZWVKGOYKLAUDO-QYCVXMPOSA-N
    • ほほえんだ: Cl.Cl.N[C@H](C)C1C(C#N)=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 219.0330028g/mol
  • どういたいしつりょう: 219.0330028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.7

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-18132-50MG
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
2442565-22-0 >97%
50mg
£216.08 2025-02-08
eNovation Chemicals LLC
Y1260506-100mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
100mg
$215 2024-06-05
Aaron
AR01KL6C-100mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
100mg
$181.00 2025-02-12
Aaron
AR01KL6C-50mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
50mg
$91.00 2025-02-12
1PlusChem
1P01KKY0-250mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
250mg
$490.00 2024-05-21
eNovation Chemicals LLC
Y1260506-250mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
250mg
$445 2025-02-22
abcr
AB563560-250mg
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride; .
2442565-22-0
250mg
€795.60 2024-08-02
eNovation Chemicals LLC
Y1260506-250mg
(R)-2-(1-Aminoethyl)nicotinonitriledihydrochloride
2442565-22-0 97%
250mg
$445 2025-03-01
Ambeed
A1165316-100mg
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
2442565-22-0 97%
100mg
$126.0 2025-03-16
Ambeed
A1165316-250mg
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
2442565-22-0 97%
250mg
$289.0 2025-03-16

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride 関連文献

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochlorideに関する追加情報

Introduction to (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride (CAS No. 2442565-22-0)

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride (CAS No. 2442565-22-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-Nicotine-3-acetonitrile dihydrochloride, is a derivative of nicotinonitrile with an aminoethyl group attached to the 2-position of the pyridine ring. The presence of the chiral center at the 1-position of the aminoethyl group imparts unique stereochemical properties to this molecule, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride consists of a pyridine ring with a cyano group at the 3-position and an aminoethyl group at the 2-position. The dihydrochloride salt form ensures better solubility and stability, which are crucial for its use in pharmaceutical formulations. The compound's molecular formula is C9H11N3·2HCl, and its molecular weight is approximately 236.1 g/mol.

In recent years, there has been a growing interest in the development of chiral compounds for their potential therapeutic applications. The enantiomeric purity of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is particularly important, as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. Studies have shown that enantiomers can exhibit different affinities for target receptors, leading to distinct pharmacological effects.

One of the key areas where (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride has shown promise is in the treatment of neurological disorders. Research has indicated that this compound can modulate nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including memory, learning, and cognitive function. By selectively targeting specific subtypes of nAChRs, (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride may offer therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

In addition to its potential as a therapeutic agent, (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride has also been studied for its use as a tool compound in biochemical research. Its ability to selectively interact with nAChRs makes it a valuable probe for investigating receptor function and signaling pathways. This has led to its use in high-throughput screening assays and other experimental models designed to identify novel compounds with similar pharmacological profiles.

The synthesis of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves several steps, including the preparation of the chiral aminoethyl group and its subsequent attachment to the nicotinonitrile scaffold. Advanced synthetic methods, such as asymmetric synthesis and catalytic enantioselective reactions, have been employed to achieve high enantiomeric purity. These methods not only ensure the desired stereochemistry but also improve the overall efficiency and scalability of the synthesis process.

The physicochemical properties of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride, such as solubility, stability, and lipophilicity, have been extensively characterized to support its development as a drug candidate. In vitro studies have demonstrated that this compound exhibits good aqueous solubility and stability under physiological conditions, which are essential for its absorption and distribution in biological systems. Additionally, preliminary pharmacokinetic studies have shown that it has favorable bioavailability and clearance rates, suggesting its potential for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride in various therapeutic indications. Early-phase trials have focused on evaluating its pharmacokinetic profile and tolerability in healthy volunteers. Preliminary results have been promising, with no significant adverse effects reported at tested doses. Further studies are planned to explore its therapeutic potential in patient populations with neurological disorders.

In conclusion, (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride (CAS No. 2442565-22-0) is a promising chiral compound with potential applications in both drug discovery and biochemical research. Its unique stereochemical properties and selective interaction with nicotinic acetylcholine receptors make it a valuable candidate for further development in the treatment of neurological disorders. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in medicinal chemistry.

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